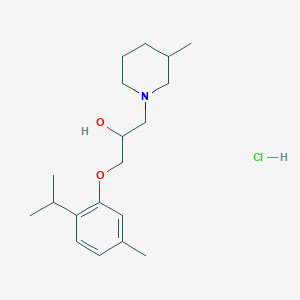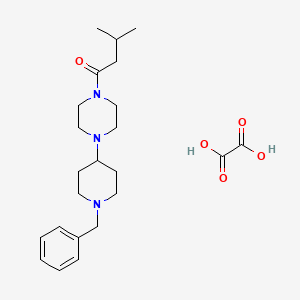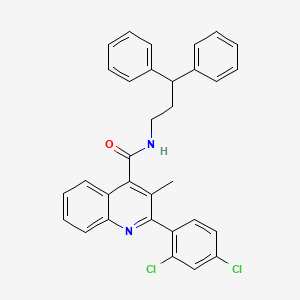![molecular formula C22H32N4O4 B4949618 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol](/img/structure/B4949618.png)
5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol exerts its effects by binding to and activating the adenosine A3 receptor, which is expressed in various tissues, including the brain, heart, and immune cells. Activation of the adenosine A3 receptor leads to the activation of various signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These pathways regulate various cellular processes, including apoptosis, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit angiogenesis, induce apoptosis, and protect neurons from oxidative stress and inflammation. This compound has also been shown to increase the production of anti-inflammatory cytokines and enhance the phagocytic activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high affinity for the adenosine A3 receptor and is selective for this receptor. However, this compound also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo. It also has poor solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol. One area of research is the development of more potent and selective adenosine A3 receptor agonists. Another area of research is the identification of the downstream signaling pathways that mediate the effects of this compound. Additionally, the therapeutic potential of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders, needs to be further explored in preclinical and clinical studies. Finally, the development of novel drug delivery systems for this compound could enhance its bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound exerts its effects by binding to and activating the adenosine A3 receptor, which leads to the activation of various signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of more potent and selective adenosine A3 receptor agonists, the identification of downstream signaling pathways, and the exploration of its therapeutic potential in various diseases.
Méthodes De Synthèse
The synthesis of 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol involves the reaction of 4-isobutoxybenzylamine with 3-(4-morpholinyl)propylamine in the presence of triethylamine to form the intermediate compound, which is then reacted with 2,4,6-trichloropyrimidine in the presence of potassium carbonate to yield this compound. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In cancer, this compound has been found to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-2-(3-morpholin-4-ylpropylamino)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-16(2)15-30-18-6-4-17(5-7-18)14-19-20(27)24-22(25-21(19)28)23-8-3-9-26-10-12-29-13-11-26/h4-7,16H,3,8-15H2,1-2H3,(H3,23,24,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNNUJNEXFEDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2=C(N=C(NC2=O)NCCCN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)
![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]valinamide](/img/structure/B4949565.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4949566.png)
![3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4949574.png)


![2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide](/img/structure/B4949594.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4949603.png)

![2,4-dichloro-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4949621.png)
![1-[(5-ethyl-3-thienyl)carbonyl]piperidine](/img/structure/B4949625.png)

